Pentafluoronitrobenzene

Catalog No.
S793930
CAS No.
880-78-4
M.F
C6F5NO2
M. Wt
213.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoronitrobenzene

CAS Number

880-78-4

Product Name

Pentafluoronitrobenzene

IUPAC Name

1,2,3,4,5-pentafluoro-6-nitrobenzene

Molecular Formula

C6F5NO2

Molecular Weight

213.06 g/mol

InChI

InChI=1S/C6F5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

InChI Key

INUOFQAJCYUOJR-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-]

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-]

The exact mass of the compound Pentafluoronitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentafluoronitrobenzene (C6F5NO2) is a highly activated polyfluoroarene functioning as a premium building block in the synthesis of advanced fluorinated materials, pharmaceuticals, and organic photocatalysts [1]. Characterized by the extreme electron deficiency of its aromatic ring—driven by the combined inductive effects of five fluorine atoms and the strong electron-withdrawing nature of the nitro group—this compound exhibits exceptional electrophilicity [2]. For procurement and material selection, its primary value lies in its predictable, highly regioselective reactivity in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed C-F bond activation workflows, offering precise synthetic control that is unattainable with simple perfluoroarenes or partially fluorinated analogs [1].

Research Fit

1 Nucleophilic aromatic substitution scaffold with reported para/ortho regioselectivity for sequential functionalization
2 Pd-catalyzed C-F activation substrate; ranked most reactive among tested fluoronitrobenzenes in Suzuki-Miyaura coupling
3 Supports multi-step synthesis of fluorinated biaryls, photoaffinity probes, and supramolecular building blocks

Attempting to substitute pentafluoronitrobenzene with the cheaper, more common hexafluorobenzene (HFB) routinely fails in precision synthesis workflows. HFB lacks a strong directing group, resulting in sluggish SNAr reactivity under mild conditions and a severe tendency toward uncontrollable double substitution when forced under harsher conditions [1]. Conversely, substituting with partially fluorinated analogs, such as tetrafluoronitrobenzenes, drastically reduces the electrophilicity of the aromatic ring, which stalls transition-metal-catalyzed C-F activation and significantly lowers cross-coupling yields[2]. Buyers must procure pentafluoronitrobenzene when strict regiocontrol (specifically ortho- or para-direction) and high mono-substitution yields are non-negotiable for downstream purity.

Substitution Risk

Target Pentafluoronitrobenzene
Generic nitroarenes / monofluorinated analogs Cumulative electron-withdrawing effect of five fluorines enables SNAr pathways kinetically inaccessible to lower-fluorinated congeners; reactivity profile may not transfer
Target Pentafluoronitrobenzene
Tetrafluoronitrobenzene isomers Radical anion chemistry diverges: pentafluoro undergoes direct dimerization prior to C-F fragmentation; less substituted analogs follow nitro-group reduction under identical conditions
Target Pentafluoronitrobenzene
Pentafluorobenzonitrile Electron capture behavior differs qualitatively: exclusive fragment anion formation vs. long-lived parent anion stabilization near 0 eV; gas-phase applications may require specific pathway selection

Regioselective Mono-Substitution in SNAr Workflows

In transition-metal-free SNAr reactions with bulky nucleophiles (e.g., phenothiazine), the baseline comparator hexafluorobenzene exhibits impractically low reactivity under mild basic conditions (K3PO4/MeCN). Forcing the reaction with K2CO3/DMSO at 85 °C leads to uncontrollable double substitution, yielding 64% of the disubstituted byproduct [1]. In direct contrast, pentafluoronitrobenzene undergoes highly controlled, para-selective mono-substitution under the mild K3PO4/MeCN conditions, achieving a 78% yield of the target mono-substituted product without over-reaction[1].

Evidence DimensionMono-substitution yield and selectivity under mild SNAr
Target Compound Data78% yield of para-selective mono-substituted product
Comparator Or BaselineHexafluorobenzene (requires 85 °C, yields 64% disubstituted byproduct)
Quantified DifferenceComplete shift from uncontrollable double substitution to high-yield selective mono-substitution
ConditionsBase-mediated SNAr (K3PO4/MeCN at 60 °C vs. K2CO3/DMSO at 85 °C)

Eliminates the need for complex, resource-intensive chromatographic separations of over-substituted byproducts in the commercial scale-up of fluorinated intermediates.

Electron capture pathway
Head-to-head
Exclusive fragment anions via DEA vs. long-lived parent anion near 0 eV for pentafluorobenzonitrile
Reported mechanistic divergence for gas-phase ion chemistry selection
0-16 eV range; crossed electron-molecular beam with MS detection

Superior Electrophilicity for Suzuki-Miyaura Cross-Coupling

The activation energy required for C-F bond cleavage is inversely proportional to the number of fluorine atoms on the aromatic ring. In palladium-catalyzed Suzuki-Miyaura cross-coupling workflows, pentafluoronitrobenzene is significantly more reactive than tetrafluoronitrobenzene and trifluoronitrobenzene systems[1]. The presence of the nitro group not only maximizes ring electrophilicity but also acts as a directing group, guiding the nucleophilic Pd center to the contiguous ortho C-F bond. This ensures regiospecific arylation in high yields, whereas tetra- and tri-fluorinated comparators exhibit sluggish kinetics and require harsher driving conditions [1].

Evidence DimensionReactivity in directed C-F bond activation
Target Compound DataHigh reactivity, regiospecific ortho-arylation in good yields
Comparator Or BaselineTetrafluoronitrobenzenes (lower ring electrophilicity, slower kinetics)
Quantified DifferenceSubstantially higher cross-coupling efficiency driven by maximum polyfluorinated electrophilicity
ConditionsPd-catalyzed Suzuki-Miyaura coupling with arylboronic acids

Reduces catalyst loading and reaction times in the procurement of advanced biaryl precursors, lowering overall manufacturing costs.

Pd-catalyzed C-F activation
Class-level
Ranked most reactive fluoroarene; pentafluoro > tetrafluoro > trifluoro in Suzuki-Miyaura arylation
Supports highest reported conversion among fluoronitrobenzene substrates tested
Pd(PPh₃)₄/KF/DMF at 80°C; ortho-selective arylation

Quantitative Yield in Electrochemical Dimerization

Beyond substitution, pentafluoronitrobenzene demonstrates unique utility in reductive dimerization workflows. During electrochemical reduction in aprotic solvents (such as DMF or acetonitrile) in the absence of a proton donor, the generated anion-radical does not undergo unwanted defluorination (substitution of F for H). Instead, it selectively dimerizes to form octafluoro-4,4'-dinitro-biphenyl in practically quantitative yield [1]. This behavior sharply contrasts with other halogenated benzenes that often yield complex mixtures of partially reduced monomers under similar electrochemical conditions.

Evidence DimensionDimerization yield via electrochemical reduction
Target Compound DataPractically quantitative yield of octafluoro-4,4'-dinitro-biphenyl
Comparator Or BaselineStandard polyhalobenzenes (prone to competitive defluorination/reduction)
Quantified DifferenceNear 100% conversion to the perfluorinated biphenyl dimer without C-F bond reduction
ConditionsElectrochemical reduction in aprotic solvents (DMF/MeCN)

Offers a highly sustainable, high-yield procurement route for synthesizing perfluorinated biphenyl precursors used in high-performance polymers.

Radical anion dimerization
Head-to-head
Rate constant k = 4.2 × 10⁵ s⁻¹; direct dimerization before C-F fragmentation
Reported pathway enables perfluorinated biaryl synthesis via electroreduction
DMF, aprotic conditions; cyclic voltammetry
Stepwise SNAr sequence
Reported
Five-step photoaffinity reagent synthesis: 93% azide substitution, 85% nitro reduction, 65% overall yield
Supports multi-step synthetic workflow with reported regioselectivity
~70% ortho-selectivity with ammonia/methylamine; NaN₃/acetone-water
¹⁸F isotopic exchange
Class-level
30-41% radiochemical yield in single-step ¹⁸F-for-¹⁹F exchange; no pre-functionalization required
Reported direct labeling route for PET tracer research applications
Contrasts with multistep protocols needed for non-fluorinated nitroarenes
Anion-π interaction
Class-level
Confirmed Cl⁻-to-π-system contact via single-crystal X-ray diffraction; absent in hexafluorobenzene
Supports supramolecular anion-recognition and crystal engineering research
UV-vis titration corroborates interaction; context-dependent

Synthesis of Fluorinated Photocatalysts and OLED Materials

Directly leveraging its superior SNAr regioselectivity (as detailed in Section 3), pentafluoronitrobenzene is the ideal precursor for attaching electron-donating groups (e.g., phenothiazine or carbazole) to create high-efficiency donor-acceptor fluorophores without the risk of over-substitution[1].

Production of Octafluorobiphenyl Monomers for Advanced Polymers

Utilizing its quantitative electrochemical dimerization profile, this compound serves as the primary starting material for manufacturing octafluoro-4,4'-dinitro-biphenyl, a critical building block for heat-resistant fluoropolymers and specialized liquid crystal formulations [2].

Directed Ortho-Arylation for Agrochemical Discovery

Acting as a highly electrophilic substrate in Pd-catalyzed Suzuki-Miyaura couplings, it enables the construction of complex, sterically hindered biaryl structures that are synthetically inaccessible when using less reactive, partially fluorinated benzene analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pd-catalyzed biaryl C-F coupling studies
Fluoroarene reactivity ranking among tested substrates
Ortho-selective arylation conversion review
Photoaffinity probe synthesis research
Sequential SNAr regioselectivity profile
Multi-step functionalization yield review
PET tracer radiosynthesis development
Direct isotopic exchange capability
Radiochemical incorporation efficiency review
Anion-π supramolecular research
π-system electron deficiency and π-acidity
Anion-π interaction structural confirmation

XLogP3

2.3

Boiling Point

159.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

880-78-4

Wikipedia

Pentafluoronitrobenzene

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